Bicyclo[1.1.1]pentane-1,3-dicarbonitrile
Overview
Description
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Design and Bioisosteres : Bicyclo[1.1.1]pentanes are widely utilized in drug design as sp³-rich bioisosteres for tert-butyl, internal alkynes, and aryl groups. They are highly valued for their high passive permeability, water solubility, and improved metabolic stability in drug discovery (Li et al., 2022). These properties make Bicyclo[1.1.1]pentanes, including Bicyclo[1.1.1]pentane-1,3-dicarbonitrile, essential in creating more effective and stable pharmaceuticals (Kanazawa & Uchiyama, 2018).
Enhancement of Physicochemical Properties : The selective synthesis of derivatives like 2,2-difluorobicyclo[1.1.1]pentanes can significantly improve the physicochemical properties of drug candidates, making them more effective and stable (Ma et al., 2019).
Molecular Building Blocks : Bicyclo[1.1.1]pentane derivatives serve as crucial molecular building blocks for synthesizing complex covalent or supramolecular scaffolds. These are foundational in creating molecular-level devices or materials, demonstrating the versatility of this compound in various scientific applications (Kaleta et al., 2010).
Materials Science and Molecular Tectonics : Bicyclo[1.1.1]pentane (BCP) motifs are essential in the pharmaceutical industry and materials science as molecular tectons. They are used in on-surface synthesis of polyphenylene wires comprising rigid aliphatic Bicyclo[1.1.1]Pentane isolator units, highlighting their significance in advanced materials development (Yang et al., 2023).
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-4-6-1-7(2-6,3-6)5-9/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTKAPVQSNQYAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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